2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile molecular weight and formula
2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile molecular weight and formula
An In-Depth Technical Guide to 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound of significant interest in advanced materials and pharmaceutical research. This document details its fundamental molecular properties, proposes synthetic strategies, and explores its potential applications based on the well-established roles of its constituent functional groups.
Core Molecular Profile and Physicochemical Properties
2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile is a polysubstituted aromatic compound. Its core structure is a benzonitrile unit, featuring a difluoromethoxy group at the second position and a trifluoromethoxy group at the fourth position.
Based on its structure, the molecular formula and weight have been determined as follows:
| Property | Value |
| Molecular Formula | C₉H₄F₅NO₂ |
| Molecular Weight | 253.13 g/mol |
| IUPAC Name | 2-(Difluoromethoxy)-4-(trifluoromethoxy)benzonitrile |
The presence of both difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups imparts unique electronic and physical properties to the molecule. The trifluoromethoxy group is a powerful electron-withdrawing group and significantly increases the lipophilicity of the molecule, which can enhance membrane permeability.[1] The difluoromethoxy group shares some of these properties but also possesses the ability to act as a hydrogen bond donor, a characteristic that can be crucial for molecular recognition in biological systems.[2] The strategic placement of these groups on the benzonitrile scaffold is expected to create a molecule with enhanced metabolic stability and a distinct dipole moment, making it a candidate for various applications.[2][3]
Proposed Synthetic Pathways
While specific synthetic routes for 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile are not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established methods for the synthesis of related fluorinated aromatic compounds. A potential retrosynthetic analysis suggests a multi-step synthesis starting from a readily available substituted phenol.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile.
This proposed pathway involves the sequential introduction of the difluoromethoxy and trifluoromethoxy groups onto a benzonitrile core. The synthesis of fluorinated ethers can be achieved through various methods, including visible light photoredox catalysis, which offers a modern and efficient approach.[3] The synthesis of related difluoromethoxy-substituted compounds has been documented, providing a basis for the proposed initial step.[4] The subsequent trifluoromethylation would likely proceed via a copper-catalyzed reaction, a common method for forming aryl trifluoromethyl ethers.
Potential Applications and Fields of Interest
The unique combination of functional groups in 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile suggests its potential utility in several high-technology sectors.
3.1 Pharmaceutical and Agrochemical Development
The incorporation of fluorinated motifs like -OCHF₂ and -OCF₃ is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2][5] Benzonitrile derivatives, in general, are present in a wide range of bioactive molecules. Therefore, this compound could serve as a key intermediate or a final active pharmaceutical ingredient in the development of new therapeutics, particularly in areas where targeted molecular interactions are crucial.[5]
3.2 Advanced Materials Science
Fluorinated benzonitriles are known for their applications in liquid crystal displays and organic light-emitting diodes (OLEDs).[6][7][8] The high polarity and thermal stability conferred by the fluoroalkoxy groups make 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile a promising candidate for the synthesis of novel liquid crystals or as a component in advanced organic electronic materials.[6]
Analytical Characterization
The structural confirmation of 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile would rely on a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show distinct signals for the aromatic protons and the single proton of the difluoromethoxy group, with characteristic coupling to the adjacent fluorine atoms.
-
¹⁹F NMR is crucial and would display two distinct resonances corresponding to the -OCHF₂ and -OCF₃ groups.
-
¹³C NMR would provide information on all nine carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (C≡N stretch) around 2230-2210 cm⁻¹ and C-O and C-F bond vibrations.
Safety and Handling
While specific toxicity data for 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile is not available, it should be handled with the standard precautions for laboratory chemicals. Related benzonitrile compounds can be toxic if swallowed, in contact with skin, or if inhaled.[9] It is also advisable to treat it as a potential skin and eye irritant.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile represents a molecule with significant potential, stemming from the strategic combination of a benzonitrile core with difluoromethoxy and trifluoromethoxy substituents. While further research is needed to fully elucidate its properties and applications, the foundational understanding of its constituent parts suggests promising avenues for its use in medicinal chemistry and materials science. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers and scientists to begin exploring the capabilities of this intriguing compound.
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Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]
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PMC. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]
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Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. [Link]
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Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
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PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
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ResearchGate. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]
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Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]
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